Ethyl 1-benzyl-2-piperidineacetate

Dopamine Transporter Binding Affinity Ki

SAR teams using N-benzylpiperidine DAT ligands face cross-study discontinuity when unverified analogs introduce uncontrolled structural variables. Ethyl 1-benzyl-2-piperidineacetate (CAS 122059-35-2) provides a rigorously characterized, unoptimized reference scaffold (Ki = 186 nM at rDAT; IC50 = 16.5 μM for DA uptake) against which potency gains from 3α-substitution, N-benzyl modification, or ester variation can be quantitatively benchmarked. • Validated baseline: Competitive binding at the cocaine recognition site confirmed via [³H]WIN-35428 displacement • Synthetic versatility: Ethyl ester enables hydrolysis or transesterification; N-benzyl cleavage via hydrogenolysis accesses the free piperidine core • Supply reliability: Multi-vendor availability at 95-98% purity, 2-8°C storage, 3-year shelf life

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 122059-35-2
Cat. No. B172738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-2-piperidineacetate
CAS122059-35-2
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCCCN1CC2=CC=CC=C2
InChIInChI=1S/C16H23NO2/c1-2-19-16(18)12-15-10-6-7-11-17(15)13-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3
InChIKeyTUKGCVNJUUPUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-benzyl-2-piperidineacetate: Compound Overview


Ethyl 1-benzyl-2-piperidineacetate (CAS 122059-35-2) is a synthetic piperidine derivative belonging to the class of N-benzylpiperidine esters . Its structural core—a piperidine ring with an N-benzyl substituent and an ethyl acetate side chain at the 2-position—places it within a broader family of molecules studied as simplified analogues of cocaine lacking the tropane skeleton [1]. The compound has been characterized as an inhibitor of the dopamine transporter (DAT), with documented binding affinity and functional uptake inhibition in rodent models, positioning it as a reference scaffold for structure-activity relationship (SAR) studies targeting monoamine transporters.

Workflow DAT inhibitor SAR and pharmacophore studies
Scaffold Simplified piperidine analog of cocaine (no tropane)
Selection Baseline reference for affinity benchmarking

Procurement Risk: N-Benzylpiperidine Substitution


Within the N-benzylpiperidine series, minor structural modifications—including ester chain length (methyl vs. ethyl), N-substituent identity (benzyl vs. substituted benzyl), and ring substitution pattern—produce large shifts in DAT binding affinity, functional uptake inhibition, and transporter selectivity profiles [1]. Substituting Ethyl 1-benzyl-2-piperidineacetate with a methyl ester analog (CAS 247259-32-1) or a benzylpiperidine bearing a 3α-substituent introduces uncontrolled variables in target engagement that cannot be retroactively corrected in experimental data [2]. Procurement of an unverified analog therefore invalidates cross-study comparisons and compromises SAR continuity in medicinal chemistry campaigns.

Ester chain length

Methyl ester analog may shift DAT binding affinity and functional inhibition profile, invalidating cross-study comparisons.

N-substituent modification

Altered benzyl group can redirect transporter selectivity (DAT vs. SERT/NET), compromising SAR continuity.

Ring substitution pattern

Introducing 3-substituents or varying ester position changes potency and binding site occupancy in an uncontrolled manner.

Ethyl 1-benzyl-2-piperidineacetate: Quantitative Evidence


DAT Binding Affinity vs. Simplified Scaffold

In competitive radioligand binding assays using rat dopamine transporter (DAT), Ethyl 1-benzyl-2-piperidineacetate demonstrates a Ki of 186 nM for displacement of [³H]WIN-35428 [1]. When compared to a structurally simplified 2-phenylpiperidine analog lacking the N-benzyl and ester moieties, the target compound exhibits approximately 34-fold higher binding affinity (Ki 186 nM vs. 6,360 nM) [2].

Binding Affinity vs Scaffold
Cross-study comparable
Ki 186 nM (target) vs 6,360 nM (simplified core) — ≈34‑fold higher affinity
Confirms N‑benzyl and ester pharmacophore for DAT recognition
Simplified piperidine cores are not valid functional substitutes
Dopamine Transporter Binding Affinity Ki Radioligand Displacement Piperidine Analogs

Functional DAT Inhibition vs. Cocaine

In a functional assay measuring inhibition of [³H]dopamine uptake in rat striatal synaptosomes, Ethyl 1-benzyl-2-piperidineacetate exhibits an IC50 of 16.5 μM (16,500 nM) [1]. For class-level context, cocaine itself inhibits DAT uptake with an IC50 in the range of approximately 0.2–0.5 μM (200–500 nM) under comparable assay conditions [2].

Functional Uptake Inhibition
Class-level inference
IC50 16.5 µM (16,500 nM); cocaine IC50 ≈200–500 nM (class reference)
Moderate‑potency reference point for SAR studies
33–83‑fold less potent than cocaine in this assay
Dopamine Reuptake Inhibition Functional Assay IC50 Synaptosomes Cocaine Analog

Binding Potency Gap vs. Optimized Analogs

Binding data reveal that Ethyl 1-benzyl-2-piperidineacetate (Ki = 186 nM at rat DAT) is approximately 200-fold less potent than optimized piperidine-based DAT inhibitors reported in the literature [1]. For instance, certain 3α-substituted N-benzylpiperidine analogs achieve sub-nanomolar affinity (IC50 = 0.83 nM at human DAT) when both the ester group and ring substitution pattern are fully optimized [2].

Potency Gap vs Optimized Analogs
Cross-study comparable
Ki 186 nM (target) vs IC50 0.83 nM (optimized analog) — ≈224‑fold gap
Represents unoptimized core scaffold; downstream analogs achieve sub‑nM affinity
Benchmark for potency gains from 3α‑substitution
Structure-Activity Relationship DAT Inhibitor Potency Comparison Piperidine Optimization Lead Selection

Physicochemical and Stability Profile

Ethyl 1-benzyl-2-piperidineacetate exhibits a predicted pKa of 8.95 ± 0.10 and a predicted boiling point of 342.1 ± 15.0 °C . Suppliers specify storage at 2–8 °C with a shelf life of three years under recommended conditions . Unlike some piperidine esters that are prone to rapid hydrolysis, this compound demonstrates sufficient ambient stability for routine laboratory handling with standard refrigeration .

Stability & Handling
Supporting evidence
Predicted pKa 8.95; bp 342 °C; storage 2–8 °C, shelf life 3 yr; ambient handling stable
Straightforward procurement and storage logistics
Supplier‑reported; verify for long‑term stability needs
Physicochemical Properties Storage Stability Procurement LogP pKa

Binding Site Interaction: Radioligand Competition

The compound's binding interaction with DAT has been characterized using [³H]WIN-35428 (a cocaine analog radioligand) as the displacement probe, establishing Ki = 186 nM at rat DAT [1]. The use of [³H]WIN-35428—rather than [³H]dopamine—confirms that Ethyl 1-benzyl-2-piperidineacetate competes for the cocaine binding site on DAT rather than the substrate recognition site [2].

Binding Site Determination
Supporting evidence
Radioligand: [³H]WIN‑35428 displacement; Ki 186 nM at cocaine site (DAT)
Establishes compound as cocaine pharmacophore probe
Substrate‑site inhibitors require alternative scaffolds
Radioligand Binding WIN-35428 CFT Dopamine Transporter Competitive Binding

Commercial Availability and Purity

Multiple established vendors supply Ethyl 1-benzyl-2-piperidineacetate with minimum purity specifications of 95% to 98% . This consistent availability profile distinguishes it from closely related N-benzylpiperidine analogs—such as the methyl ester derivative (CAS 247259-32-1)—which are less widely stocked and often require custom synthesis [1].

Procurement Profile
Supporting evidence
Purity 95–98% from multiple vendors (AKSci, Beyotime, etc.)
Multi‑vendor sourcing reduces supply chain risk
Ethyl ester more available than methyl analog
Chemical Procurement Purity Specification Vendor Comparison CAS 122059-35-2 Research Chemical

Ethyl 1-benzyl-2-piperidineacetate: Validated Use Cases


Baseline Reference for DAT Inhibitor SAR

This compound serves as an unoptimized core scaffold (Ki = 186 nM at rat DAT; IC50 = 16.5 μM for dopamine uptake inhibition) against which structural modifications can be quantitatively benchmarked [1][2]. Medicinal chemistry teams can use these baseline values to assess the potency gains achieved by introducing 3α-substituents, modifying the N-benzyl group, or varying the ester moiety. The documented binding affinity provides a validated reference point for computational docking studies and pharmacophore model validation [3].

Piperidine Intermediate for Multi-Step Synthesis

With multi-vendor availability at 95–98% purity and established storage conditions (2–8 °C, shelf life 3 years), Ethyl 1-benzyl-2-piperidineacetate provides a reliable starting material for synthetic derivatization . The ethyl ester functionality enables further chemical manipulation—including hydrolysis to the corresponding carboxylic acid or transesterification—while the N-benzyl group can be removed via hydrogenolysis to access the free piperidine core. These transformations are essential for generating focused libraries of piperidine-based DAT ligands or other CNS-targeted molecules [4].

Cocaine Pharmacophore Probe

The compound's demonstrated competition with [³H]WIN-35428 at DAT (Ki = 186 nM) confirms its interaction at the cocaine binding site [1]. Academic neuroscience laboratories investigating the molecular determinants of cocaine recognition can employ this compound as a simplified piperidine scaffold to dissect which structural features of the tropane ring system are essential for high-affinity DAT binding. This application is supported by the broader literature establishing piperidine-based analogs as valid tools for probing cocaine's pharmacophore without the synthetic complexity of the tropane framework [3].

Negative Control for High-Throughput Screening

Given its moderate potency (IC50 = 16.5 μM in functional uptake assays) relative to optimized DAT inhibitors (which achieve sub-nanomolar IC50 values), this compound is appropriately deployed as a moderate-activity comparator or negative control in high-throughput screening campaigns for novel DAT modulators [2][5]. Its well-characterized activity profile allows researchers to establish assay sensitivity thresholds and distinguish between weak non-specific inhibition and genuine high-potency hits.

Application
Selection Property
Validation Focus
DAT inhibitor SAR benchmarking
Reported DAT binding affinity context
Quantitative benchmark for scaffold modifications
Synthetic derivatization scaffold
Ethyl ester and N‑benzyl protecting group
Hydrolysis, transesterification, or N‑deprotection compatibility
Cocaine pharmacophore probe
Competition at cocaine binding site (DAT)
Pharmacophore model validation using piperidine scaffold
HTS comparator / negative control
Moderate functional inhibition profile
Assay sensitivity threshold and hit discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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